

In-Depth Technical Guide to the Physical Properties of 6-Methoxy-2-methylbenzothiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-2-methylbenzothiazole

Cat. No.: B1346599

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **6-Methoxy-2-methylbenzothiazole**, a compound of interest in various research and development applications. The information is presented to be a valuable resource for laboratory work, safety assessments, and further studies.

Core Physical and Chemical Properties

6-Methoxy-2-methylbenzothiazole is a heterocyclic organic compound with the molecular formula C₉H₉NOS.[1][2] It is recognized for its use as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes.[1]

Data Summary

A compilation of the essential physical and chemical data for **6-Methoxy-2-methylbenzothiazole** is provided in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NOS	[1] [2]
Molecular Weight	179.24 g/mol	[1] [2] [3]
CAS Number	2941-72-2	[1]
Appearance	Clear colorless to yellow liquid	[4]
Melting Point	182 °C (decomposition)	[3] [5]
Boiling Point	284 °C	[3] [5] [6]
Density	1.204 g/mL at 25 °C	[3] [5]
Refractive Index	n _{20/D} 1.612	[3] [5]
Flash Point	109 °C (228.2 °F) - closed cup	[1]
Solubility	Insoluble in water	[1] [3] [5] [6]
pKa	2.40 ± 0.10	[6]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of organic compounds like **6-Methoxy-2-methylbenzothiazole**. These are generalized protocols and may require optimization based on the specific equipment and purity of the sample.

Melting Point Determination

The melting point is a critical indicator of a substance's purity.[\[7\]](#)[\[8\]](#)

Apparatus:

- Mel-Temp apparatus or similar melting point device
- Capillary tubes
- Thermometer

- Sample of **6-Methoxy-2-methylbenzothiazole**

Procedure:

- Ensure the sample of **6-Methoxy-2-methylbenzothiazole** is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample at a steady rate of approximately 1-2 °C per minute when approaching the expected melting point.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure substance, this range should be narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[\[7\]](#)

Apparatus:

- Simple distillation apparatus (round-bottom flask, condenser, receiving flask)
- Heating mantle
- Thermometer
- Boiling chips
- Sample of **6-Methoxy-2-methylbenzothiazole**

Procedure:

- Place a measured volume of **6-Methoxy-2-methylbenzothiazole** into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

- Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
- Begin heating the flask gently.
- Observe the temperature as the liquid begins to boil and the vapor rises.
- The boiling point is the stable temperature at which the vapor is condensing and dripping into the receiving flask. Record this temperature.

Density Determination

Density is the mass per unit volume of a substance.[\[8\]](#)

Apparatus:

- Pycnometer or a precise graduated cylinder
- Analytical balance
- Temperature-controlled water bath
- Sample of **6-Methoxy-2-methylbenzothiazole**

Procedure:

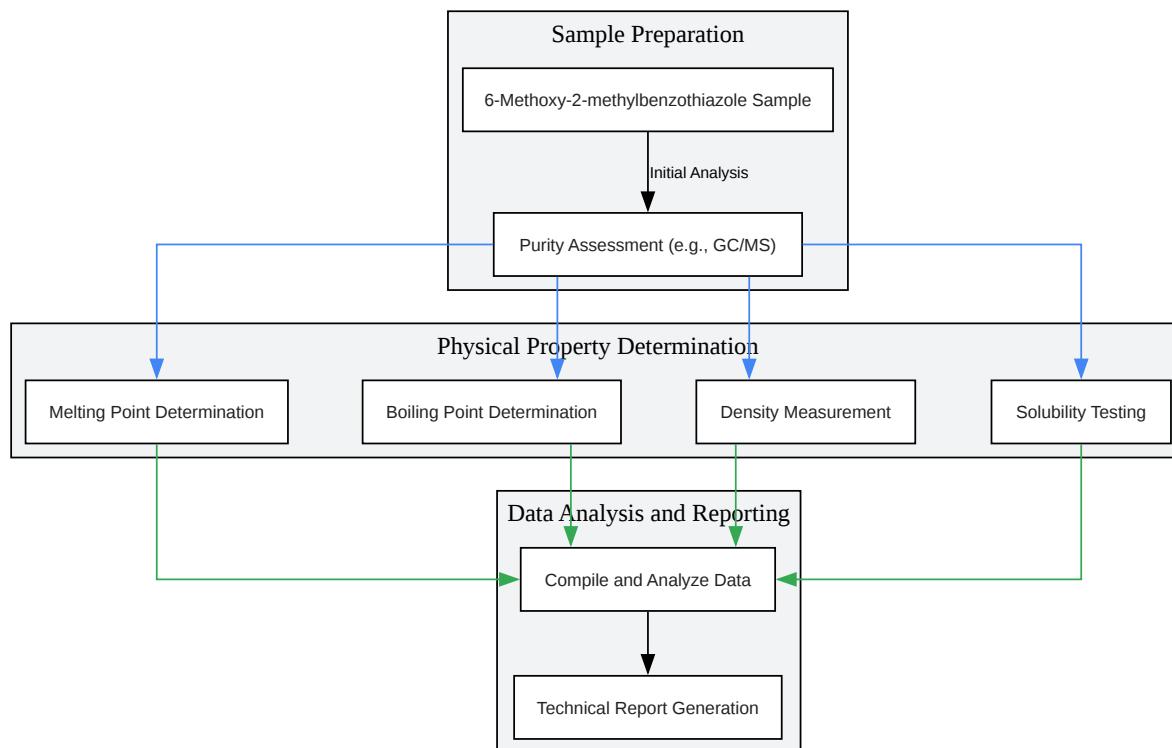
- Measure the mass of the clean, dry pycnometer.
- Fill the pycnometer with **6-Methoxy-2-methylbenzothiazole**, ensuring there are no air bubbles.
- Place the filled pycnometer in a temperature-controlled water bath set to 25 °C until thermal equilibrium is reached.
- Remove the pycnometer, dry the exterior, and measure its mass.
- The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

- The volume of the pycnometer is known or can be calibrated with a liquid of known density (e.g., water).
- Calculate the density by dividing the mass of the liquid by its volume.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[\[9\]](#) [\[10\]](#)

Apparatus:


- Test tubes
- Vortex mixer
- Solvents (e.g., water, ethanol, acetone, hexane)
- Sample of **6-Methoxy-2-methylbenzothiazole**

Procedure:

- Place a small, measured amount of **6-Methoxy-2-methylbenzothiazole** (e.g., 10 mg) into a series of test tubes.
- Add a measured volume of each solvent (e.g., 1 mL) to the respective test tubes.
- Agitate the mixtures using a vortex mixer for a set period.
- Visually inspect each tube to determine if the solid has dissolved completely.
- Classify the solubility as soluble, partially soluble, or insoluble based on the visual observation.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of the physical properties of **6-Methoxy-2-methylbenzothiazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxy-2-methylbenzothiazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 6-Methoxy-2-methylbenzothiazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. 2941-72-2 CAS MSDS (6-METHOXY-2-METHYLBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. amherst.edu [amherst.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 6-Methoxy-2-methylbenzothiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346599#physical-properties-of-6-methoxy-2-methylbenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com